molecular formula C17H14N2O5 B3112607 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline CAS No. 190728-24-6

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

Cat. No. B3112607
CAS RN: 190728-24-6
M. Wt: 326.3 g/mol
InChI Key: YRYKZXCOGVCXBN-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is a chemical compound with the molecular formula C17H14N2O5 . It is a related compound of cabozantinib (CAS# 849217-68-1) with potential anticancer activity .


Synthesis Analysis

The synthesis of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline can be achieved from 4-Nitrophenol and 4-chloro-6,7-dimethoxyquinoline and Sodium bicarbonate . Another raw material that can be used for its synthesis is 3,4-dimethoxyaniline .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline consists of 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The molecular weight of this compound is 326.3 .


Chemical Reactions Analysis

While specific chemical reactions involving 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline are not mentioned in the search results, it is known that it can be used in the preparation of various derivatives with potential biological activities .


Physical And Chemical Properties Analysis

The boiling point of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is predicted to be 480.9±40.0 °C, and its density is predicted to be 1.319±0.06 g/cm3 . Its pKa value is predicted to be 4.33±0.30 .

Scientific Research Applications

Third-Generation Photovoltaics

Quinoline derivatives, including 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline, have gained popularity in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells, with their properties such as absorption spectra and energy levels being detailed for these applications .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They are used in the architecture and design of these devices, contributing to their performance and characteristics .

Transistors

Quinoline derivatives are also used in transistors . Their unique properties make them suitable for use in these electronic devices .

Biomedical Applications

Quinoline derivatives are being considered as materials for biomedical applications . Their unique properties and potential for modification make them promising candidates for various biomedical uses .

Aurora Kinase Inhibitors

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline can be used in the preparation of nicotinamide derivatives as Aurora kinase inhibitors . These inhibitors have potential applications in cancer treatment .

AXL Kinase Inhibitors

This compound can also be used to prepare nquinolinyloxyphenylbenzenesulfonamides as AXL kinase inhibitors . AXL kinase is a target in cancer therapy, and inhibitors can help to block its activity .

7. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase Inhibitors 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline can be used to prepare N-phenyl-N’- {4- (4-quinolyloxy)phenyl}ureas as VEGFR-2 tyrosine kinase inhibitors . These inhibitors can potentially be used in the treatment of cancer .

8. Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitors This compound can be used to prepare phenoxyquinolines as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase . These inhibitors have potential applications in the treatment of various diseases, including cancer .

Future Directions

The future directions of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline research could involve further exploration of its potential anticancer activity and its use in the synthesis of various biologically active compounds .

properties

IUPAC Name

6,7-dimethoxy-4-(4-nitrophenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-22-16-9-13-14(10-17(16)23-2)18-8-7-15(13)24-12-5-3-11(4-6-12)19(20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYKZXCOGVCXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

Synthesis routes and methods

Procedure details

4-Chloro-6,7-dimethoxyquinoline (1.84 g) and commercially available 4-nitrophenol (3.42 g) was mixed and stirred at 170° C. for 50 minutes. After cooling to room temperature in air, aqueous sodium hydrogen carbonate was added to the reaction mixture, and the admixture was extracted 3 times with ethyl acetate, and the ethyl acetate layer was washed with brine and then dried with anhydrous sodium sulfate. The solvent was removed by reduced-pressure distillation, and the resulting residue was purified by column chromatography on silica gel eluting with chloroform/methanol to obtain 4.54 g of the title compound (yield: 89%).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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